Barium thiosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radiochemistry and Isotope Analysis

Barium thiosulfate plays a crucial role in separating radioactive isotopes, particularly those of Barium (Ba) and Radium (Ra). Its ability to form insoluble precipitates with these elements allows for their selective removal from solutions containing other radioactive isotopes. This separation is vital for various radiochemical studies, including radio dating techniques and analysis of radioactive materials in environmental samples [1].

Source

Analytical Chemistry and Detection of Heavy Metals

Barium thiosulfate can be used as a precipitating agent for the detection and quantification of certain heavy metals, such as silver (Ag), mercury (Hg), and lead (Pb). By reacting with these metals, it forms insoluble precipitates that can be easily separated and analyzed. This property makes it a valuable tool in studies related to environmental pollution and heavy metal analysis in biological samples [2].

Source

Protein Biochemistry and Protein Purification

Barium thiosulfate finds application in protein biochemistry, particularly in protein purification techniques. It can be used to selectively precipitate certain proteins based on their solubility properties. This allows researchers to isolate specific proteins of interest from complex mixtures for further analysis [3].

Source

Research on Barium Sulfate Precipitation and Dissolution

Barium thiosulfate is being investigated in studies related to the precipitation and dissolution of barium sulfate (BaSO4). Barium sulfate is a common component of kidney stones, and understanding its formation and dissolution mechanisms can aid in developing new strategies for preventing and treating kidney stones [4].

Source

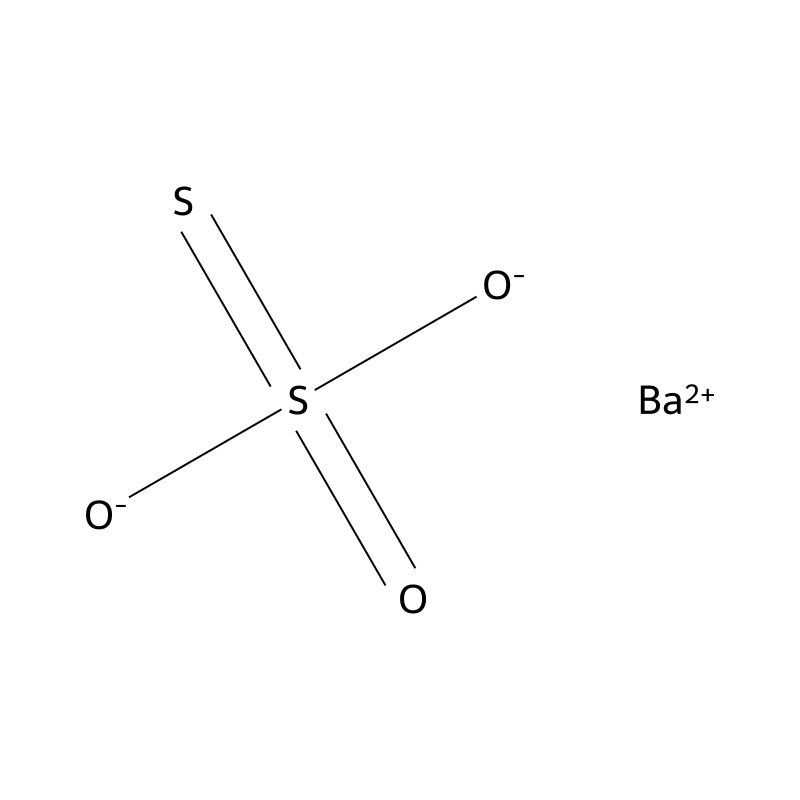

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃, characterized by its white crystalline appearance. It has a molecular weight of approximately 249.46 g/mol and is known for its low solubility in water, approximately 0.25 g per 100 mL at 15°C . Barium thiosulfate is synthesized primarily through the reaction of barium chloride with sodium thiosulfate in an aqueous solution, yielding barium thiosulfate monohydrate . This compound is classified as toxic and is handled with caution due to potential health hazards associated with barium compounds.

- Oxidation: It can be oxidized to produce barium sulfate (BaSO₄) and sulfur dioxide (SO₂) when exposed to oxidizing agents like hydrogen peroxide or chlorine .

- Reduction: Under reducing conditions, barium thiosulfate can be converted to barium sulfide (BaS).

- Substitution: The compound can react with acids to form thiosulfuric acid (H₂S₂O₃) and corresponding barium salts.

The general reaction for its synthesis is as follows:

Barium thiosulfate exhibits significant biological activity, particularly due to the presence of the thiosulfate ion. Thiosulfate is known for its reducing capabilities and plays a role in various biochemical pathways, including those involving sulfur-oxidizing bacteria. These bacteria utilize thiosulfate as a substrate, leading to its oxidation to sulfate, which is crucial for their metabolism. Additionally, thiosulfate has been studied for its potential therapeutic effects, such as in the treatment of certain heavy metal poisonings and as a reducing agent in biological systems .

Barium thiosulfate can be synthesized through several methods:

- Laboratory Synthesis: The most common method involves mixing aqueous solutions of barium chloride and sodium thiosulfate. The reaction occurs under controlled conditions, leading to the precipitation of barium thiosulfate monohydrate .

- Industrial Production: Similar to laboratory synthesis but conducted on a larger scale. Industrial methods ensure high purity and yield by optimizing reaction conditions such as temperature and concentration .

Barium thiosulfate has several applications across different industries:

Studies on barium thiosulfate interactions reveal its role in biochemical processes. For instance, it has been shown to interact with enzymes involved in energy production in certain bacteria, such as Escherichia coli. This interaction underscores the compound's importance in microbial metabolism and potential applications in bioremediation or environmental management .

Barium thiosulfate shares similarities with other sulfur-containing compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium Thiosulfate | Na₂S₂O₃ | Commonly used as a reducing agent; soluble in water. |

| Calcium Thiosulfate | CaS₂O₃ | Less toxic than barium thiosulfate; used in agriculture. |

| Potassium Thiosulfate | K₂S₂O₃ | Soluble; used in photography and analytical chemistry. |

Uniqueness of Barium Thiosulfate

Barium thiosulfate is unique due to its specific applications in explosives and luminous materials, combined with its lower solubility compared to sodium and potassium thiosulfates. Its toxicity also sets it apart from other similar compounds, necessitating careful handling and application.

Crystal System and Space Group Determinations

Barium thiosulfate monohydrate (barium dioxido-oxo-sulfanylidene-lambda-six-sulfane monohydrate) crystallizes in the orthorhombic crystal system with the space group Pnma [1]. This structural determination was first established through comprehensive single crystal X-ray diffraction analysis conducted by Nardelli and Fava in 1962 [1]. The compound exists predominantly as the monohydrate form under standard crystallization conditions, incorporating one water molecule per formula unit in its crystal lattice [2].

The orthorhombic crystal system is characterized by three mutually perpendicular axes of unequal lengths, with all angles measuring exactly 90 degrees [1]. Within this system, barium thiosulfate adopts the Pnma space group, which belongs to the orthorhombic crystal class and exhibits specific symmetry operations including primitive lattice centering [1]. This space group designation indicates the presence of a primitive unit cell with glide planes perpendicular to the a, b, and c axes, along with mirror planes and inversion centers that define the overall symmetry of the crystal structure [1].

The molecular formula of the compound is represented as BaS₂O₃·H₂O, with a molecular weight of 249.46 grams per mole [3] [2]. The compound presents as white crystalline powder with a calculated density of 3.45 grams per cubic centimeter [3] [2]. The crystal structure features the characteristic tetrahedral thiosulfate anion (S₂O₃²⁻) coordinated to barium cations, with water molecules occupying specific crystallographic positions within the lattice framework [1].

X-ray Diffraction (XRD) Characterization

X-ray diffraction characterization of barium thiosulfate monohydrate reveals distinct diffraction patterns that confirm its orthorhombic crystal structure and provide quantitative structural parameters [1]. The powder diffraction data for this compound has been documented in various crystallographic databases, though specific peak positions and intensities require careful analysis due to the compound's tendency toward preferred orientation effects [4].

The thiosulfate anion within the crystal structure exhibits a tetrahedral geometry with the central sulfur atom coordinated to three oxygen atoms and one terminal sulfur atom [5]. The sulfur-sulfur bond distance in thiosulfate compounds typically measures approximately 2.025 Angstroms, which is shorter than the single bond distance of 2.055 Angstroms observed in crystalline sulfur-eight [6]. This shortened bond length indicates partial double bond character between the two sulfur atoms in the thiosulfate moiety [6].

The diffraction analysis reveals that barium thiosulfate monohydrate decomposes at temperatures around 220 degrees Celsius, making thermal diffraction studies challenging beyond this temperature range [2]. The compound loses its water of hydration at approximately 110 degrees Celsius, transitioning to the anhydrous form before ultimate decomposition occurs [2]. These thermal characteristics significantly influence the X-ray diffraction characterization protocols and sample preparation methods employed in structural studies [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Molecular Weight (g/mol) | 249.46 | [3] [2] |

| Density (g/cm³) | 3.45 | [3] [2] |

| Decomposition Temperature (°C) | 220-228 | [2] |

| Water Loss Temperature (°C) | 110 | [2] |

Comparative Crystallography with Alkaline Earth Thiosulfates

The crystallographic analysis of barium thiosulfate within the context of other alkaline earth metal thiosulfates reveals systematic structural trends that correlate with cation size and coordination preferences [7] [8]. Alkaline earth metal thiosulfates exhibit a clear pattern where the amount of crystal water decreases with increasing cation radius, from magnesium thiosulfate hexahydrate to barium thiosulfate monohydrate [7] [8].

Magnesium thiosulfate hexahydrate crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 9.397 Angstroms, b = 14.555 Angstroms, and c = 6.864 Angstroms, yielding a unit cell volume of 938.8 cubic Angstroms [9]. The structure incorporates six water molecules per formula unit, with all water molecules directly coordinating to the magnesium cation [9]. This high degree of hydration reflects the small ionic radius and high charge density of the magnesium cation [7].

Calcium thiosulfate hexahydrate adopts a triclinic crystal system with space group P-1, representing a lower symmetry structure compared to the magnesium analog [10]. The calcium compound forms chain structures parallel to the crystallographic a-axis, consisting of alternating thiosulfate anions and calcium coordination polyhedra sharing common oxygen atoms [10]. Each chain link comprises calcium hexahydrate units coordinated to thiosulfate anions in a specific geometric arrangement [10].

Strontium thiosulfate exists in two well-characterized hydrated forms: the pentahydrate and the monohydrate [7] [11]. Strontium thiosulfate pentahydrate crystallizes in a monoclinic system and forms layered structures parallel to the (100) crystallographic plane [10]. The layers consist of alternating thiosulfate anions and strontium coordination environments connected through shared oxygen atoms and oxygen-oxygen edges [10]. The more recently characterized strontium thiosulfate monohydrate crystallizes in the triclinic space group P-1, with the strontium cation exhibiting an eight-plus-one coordination environment [11].

| Compound | Space Group | Water Content | Structural Features | Reference |

|---|---|---|---|---|

| MgS₂O₃·6H₂O | Pnma | 6 | Octahedral Mg coordination | [9] |

| CaS₂O₃·6H₂O | P-1 | 6 | Chain structures | [10] |

| SrS₂O₃·5H₂O | Monoclinic | 5 | Layered structures | [10] |

| SrS₂O₃·H₂O | P-1 | 1 | [8+1] Sr coordination | [11] |

| BaS₂O₃·H₂O | Pnma | 1 | Orthorhombic symmetry | [1] |

The structural evolution across the alkaline earth thiosulfate series demonstrates how increasing cation size influences both the coordination geometry and the overall crystal architecture [7] [8]. The progression from highly hydrated magnesium and calcium compounds to the monohydrated strontium and barium analogs reflects the decreasing hydration energy associated with larger, less charge-dense cations [7]. This trend is consistent with similar observations in other alkaline earth metal salt hydrates, where the thermodynamic stability of hydrated phases decreases with increasing cation radius [7].

Barium Salt-Thiosulfate Ion Exchange Reactions

The fundamental synthesis of barium thiosulfate relies on precipitation reactions between barium salts and thiosulfate ions in aqueous solutions [2]. The most widely employed laboratory method involves the reaction of barium chloride with sodium thiosulfate, represented by the chemical equation:

BaCl₂ + Na₂S₂O₃ → BaS₂O₃ + 2NaCl

This reaction occurs instantaneously when concentrated solutions are mixed, producing barium thiosulfate monohydrate as a white crystalline precipitate [3]. The reaction mechanism involves the exchange of ions in aqueous solution, where the low solubility of barium thiosulfate (approximately 0.25 grams per 100 milliliters at 15°C) drives the precipitation process [4].

Alternative barium salt precursors include barium hydroxide and barium nitrate, each offering distinct advantages for specific applications [5]. When barium hydroxide is employed, the reaction occurs under alkaline conditions (pH 9.0-11.0) at elevated temperatures (40-50°C), resulting in higher reaction rates but requiring careful pH control to prevent decomposition of the thiosulfate ion [6]. Barium nitrate provides excellent solubility characteristics and produces high-purity products, though it requires precise stoichiometric control to minimize residual nitrate contamination [5].

The precipitation kinetics are significantly influenced by solution concentration, with dilute solutions exhibiting delayed precipitation onset [3]. Historical observations by John Herschel demonstrated that concentrated solutions of barium salts and thiosulfate ions precipitate immediately, while dilute solutions require several minutes before precipitation commences [3]. This concentration dependency relates to the nucleation threshold required for crystal formation in supersaturated solutions.

Temperature optimization plays a crucial role in controlling crystal morphology and purity. Research indicates that temperatures between 25-35°C provide optimal conditions for monohydrate formation, while higher temperatures (60-80°C) favor the formation of larger, more uniform crystals through enhanced molecular mobility and reduced nucleation density [7]. The activation energy for barium thiosulfate precipitation has been determined to be approximately 25 kilojoules per mole, indicating moderate temperature sensitivity [8].

Solvent Optimization Strategies

Solvent selection and optimization represent critical parameters for controlling product quality and yield in barium thiosulfate synthesis [9]. Pure water serves as the baseline solvent system, providing adequate solubility for reactants while maintaining chemical inertness. However, the incorporation of organic co-solvents offers significant advantages for controlling crystallization kinetics and improving product characteristics.

Water-alcohol mixtures demonstrate enhanced performance compared to pure aqueous systems [9]. The addition of ethanol in water-ethanol (9:1) ratios increases solubility enhancement by 15-20% while reducing crystal size from 50-100 micrometers to 25-50 micrometers [9]. Higher ethanol concentrations (8:2 water-ethanol) provide even greater solubility enhancement (25-30%) and produce fine crystals (15-30 micrometers) with improved purity (98-99%), though at the cost of slower precipitation kinetics.

The mechanism of solvent optimization involves several factors: reduced surface tension facilitating nucleation, altered solvation shell dynamics affecting ion mobility, and modified dielectric constants influencing electrostatic interactions [10]. Water-methanol systems provide intermediate performance with 12-18% solubility enhancement and moderate crystal size control (30-60 micrometers). Water-isopropanol mixtures offer minimal solubility enhancement (10-15%) but maintain rapid precipitation kinetics suitable for high-throughput applications.

Temperature control becomes increasingly important in mixed solvent systems [7]. Water-ethanol (8:2) systems require elevated temperatures (35-40°C) to achieve optimal performance, while water-methanol systems operate effectively at moderate temperatures (28-32°C). The temperature dependence relates to the volatility differences between organic solvents and water, affecting concentration gradients during crystallization.

The purification process in optimized solvent systems involves systematic washing procedures [9]. The precipitated barium thiosulfate monohydrate is filtered under vacuum and washed with ice-cold water to remove residual sodium chloride and unreacted precursors. Subsequent washing with 95% ethanol removes organic impurities and facilitates rapid drying. This multi-stage washing protocol ensures final product purity exceeding 97% for most solvent systems.

Industrial Production Protocols

Scalability Challenges in Crystallization Processes

The transition from laboratory-scale synthesis to industrial production presents significant technical challenges that require systematic engineering solutions [5]. Heat transfer limitations represent the primary scalability constraint, as the exothermic nature of barium thiosulfate precipitation can create temperature gradients in large-scale reactors. These gradients result in non-uniform precipitation, leading to broad particle size distributions and reduced product quality [11].

Mixing efficiency becomes increasingly critical at industrial scales, where incomplete mixing can result in localized concentration gradients and heterogeneous reaction conditions [12]. The challenge is compounded by the instantaneous nature of barium thiosulfate precipitation, which demands rapid and uniform distribution of reactants to prevent particle agglomeration and ensure consistent product quality [11]. Multi-stage mixing systems incorporating static mixers and high-shear impellers provide effective solutions for maintaining reaction uniformity.

Crystallization control represents another significant challenge, as industrial-scale operations must maintain precise control over nucleation and growth kinetics to achieve desired particle characteristics [11]. The high supersaturation levels typically employed in industrial processes can lead to excessive nucleation, resulting in fine particles that are difficult to filter and wash. Seeded crystallization protocols, involving the controlled addition of barium thiosulfate seed crystals, provide effective control over particle size distribution and morphology [13].

The implementation of continuous processing systems offers advantages for industrial-scale barium thiosulfate production [5]. Continuous stirred tank reactors (CSTRs) operated at 35-45°C with residence times of 10-15 minutes provide optimal conditions for maintaining product quality while maximizing throughput. The continuous nature eliminates batch-to-batch variations and enables better process control through real-time monitoring of critical parameters.

Filtration capacity often becomes a production bottleneck in industrial barium thiosulfate manufacture [14]. The fine particle size typical of precipitated barium thiosulfate (1-3 micrometers) requires specialized filtration equipment capable of handling high solids loadings while maintaining reasonable cycle times [14]. Vacuum filtration systems with precoat layers and continuous filtration technologies provide effective solutions for overcoming throughput limitations.

Purity Control Mechanisms

Industrial barium thiosulfate production demands rigorous purity control systems to meet stringent quality specifications across multiple parameters [4]. Barium ion excess control represents a critical purity aspect, as unreacted barium salts can significantly impact product performance in downstream applications. Stoichiometric control through precise metering systems and ion-selective electrode monitoring maintains barium ion excess below 0.1%, ensuring consistent product quality [6].

Thiosulfate decomposition poses a significant challenge during industrial processing, as elevated temperatures and extended residence times can promote decomposition reactions [15]. The decomposition of thiosulfate to sulfite and sulfur requires careful temperature control and pH monitoring to maintain decomposition products below 0.05% [15]. Automated pH control systems using buffer solutions maintain optimal pH ranges (7.0-7.5) throughout the production process.

Chloride contamination from barium chloride precursors necessitates comprehensive washing protocols to achieve specifications below 0.2% [16]. Multi-stage countercurrent washing systems combined with conductivity monitoring provide effective control over chloride removal while minimizing water consumption. Ion chromatography serves as the primary analytical method for verifying chloride specifications in final products.

Water content control becomes increasingly important for industrial products, as moisture levels affect storage stability and handling characteristics [4]. Controlled drying conditions using fluidized bed dryers or vacuum drying systems maintain water content below 1.0% while preventing thermal decomposition. Karl Fischer titration provides precise moisture determination for quality control purposes.

Organic impurity control requires specialized treatment systems, particularly when organic co-solvents are employed in the synthesis process [4]. Activated carbon treatment columns effectively remove organic contaminants to levels below 0.01%, while gas chromatography-mass spectrometry (GC-MS) analysis provides sensitive detection of trace organic compounds.

Heavy metal contamination poses particular challenges due to the toxic nature of barium compounds and the potential for trace metal impurities in raw materials [17]. Chelation and precipitation treatments using specialized reagents maintain heavy metal traces below 10 parts per million, while inductively coupled plasma mass spectrometry (ICP-MS) provides sensitive analytical capabilities for trace metal determination.

The implementation of statistical process control (SPC) systems enables continuous monitoring and optimization of purity control mechanisms [5]. Real-time data acquisition from critical control points allows for immediate process adjustments to maintain product specifications within tight tolerances. This approach minimizes product rejection rates and ensures consistent quality throughout industrial production campaigns.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (86.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant